Ethyl 2-chloro-2-fluorocyclopropanecarboxylate
Description
Properties
IUPAC Name |
ethyl 2-chloro-2-fluorocyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClFO2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHKGPOPPUFFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metal-Catalyzed Reactions with 1-Fluoro-1-Chloroethylene
A stereoselective approach involves reacting diazoacetic acid derivatives with 1-fluoro-1-chloroethylene in the presence of chiral metal catalysts. For instance, rhodium(II) complexes with chiral ligands (e.g., Rh₂(OAc)₄) enable the formation of the cyclopropane ring with high diastereocontrol. In one example, ethyl diazoacetate and 1-fluoro-1-chloroethylene yielded ethyl 2-chloro-2-fluorocyclopropanecarboxylate with a cis/trans ratio of 1.39:1. The reaction proceeds via a carbene transfer mechanism, where the metal catalyst facilitates the insertion of the carbene into the C=C bond of the olefin (Figure 1).
Table 1: Representative Conditions for Metal-Catalyzed Cyclopropanation
Stereochemical Considerations
The cis-configuration predominates in these reactions due to the syn-addition of the carbene to the olefin. However, trans-isomers may form via competing pathways, such as free carbene insertion. Chirality transfer from the catalyst to the product is critical for applications requiring enantiopure compounds, such as in active pharmaceutical ingredients (APIs).
Michael-Initiated Ring Closure (MIRC) and Halogen Exchange
Two-Step Synthesis via α-Chloro Intermediates
A scalable method involves a MIRC reaction between ethyl 2,2-dichloroacetate and electron-deficient olefins (e.g., acrylates), followed by fluorination. In the first step, ethyl α-chlorocyclopropanecarboxylate forms under basic conditions (e.g., K₂CO₃ in THF) at 0°C, achieving yields up to 78%. The second step employs potassium bifluoride (KHF₂) to replace chlorine with fluorine via a nucleophilic halogen exchange (Figure 2).
Table 2: Halogen Exchange Reaction Optimization
Mechanistic Insights
KHF₂ acts as both a base and a fluoride source, enabling deprotonation of the intermediate enolate and subsequent SN2 displacement of chloride. Computational studies suggest that the reaction proceeds through a tight transition state, favoring retention of configuration at the cyclopropane ring.
Catalytic Hydrogenolysis Approaches
Dehalogenation of Polyhalogenated Precursors
This compound can be synthesized via catalytic hydrogenolysis of tribrominated precursors. For example, hydrogen gas (1–3 atm) and palladium on carbon (Pd/C) in ethanol selectively remove bromine atoms while retaining fluorine and chlorine. This method avoids toxic reagents like tributyltin hydride, which were historically used for debromination.
Table 3: Hydrogenolysis Conditions and Outcomes
Base-Mediated Retention of Configuration
The presence of a base (e.g., Et₃N) is crucial for preventing acid-catalyzed isomerization during hydrogenolysis. This ensures that the cis-configuration of the cyclopropane ring is preserved, which is essential for maintaining the stereochemical integrity of downstream products.
Comparative Analysis of Synthesis Methods
Yield and Efficiency
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Metal-catalyzed cyclopropanation offers moderate yields (58–65%) but excels in stereoselectivity.
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MIRC/halogen exchange provides higher yields (72–78%) and scalability, making it industrially favorable.
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Catalytic hydrogenolysis achieves excellent yields (85%) but requires handling hazardous hydrogen gas.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-fluorocyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the cyclopropane ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form ethyl 2-fluorocyclopropanecarboxylate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of ethyl 2-azido-2-fluorocyclopropanecarboxylate or ethyl 2-thio-2-fluorocyclopropanecarboxylate.
Reduction: Formation of ethyl 2-fluorocyclopropanecarboxylate.
Oxidation: Formation of 2-chloro-2-fluorocyclopropanecarboxylic acid.
Scientific Research Applications
Ethyl 2-chloro-2-fluorocyclopropanecarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-chloro-2-fluorocyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a reactive intermediate in various chemical reactions, facilitating the formation of new chemical bonds and the modification of existing ones . In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate can be contextualized by comparing it with related cyclopropane derivatives and halogenated compounds. Below is a detailed analysis supported by data tables and research findings.
Structural Analogues in Cyclopropane Carboxylates
Key Observations :
Halogen Effects: The dual Cl/F substitution in this compound introduces synergistic electronic effects. Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, while chlorine’s polarizability enhances reactivity in nucleophilic substitutions compared to non-halogenated analogs like Ethyl 2-methylcyclopropanecarboxylate .
Cost and Availability : The compound’s high price underscores its specialized role compared to simpler derivatives (e.g., dichlorophenyl or methyl-substituted analogs), which are more commonly synthesized .
Comparison with Non-Cyclopropane Halogenated Compounds
Key Observations :
- Stability: this compound’s cyclopropane ring confers greater strain-driven reactivity compared to acyclic halogenated alcohols like 1-Chloro-2-methyl-2-propanol, which are more susceptible to decomposition .
- Utility in Synthesis: Unlike 5-Bromo-4-chloro-3-indoxyl-beta-D-ribofuranoside (a glycosidase substrate), the target compound is tailored for transition-metal-catalyzed reactions due to its strained ring and halogen leaving groups .
Biological Activity
Ethyl 2-chloro-2-fluorocyclopropanecarboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropane ring substituted with both chlorine and fluorine atoms, which significantly influences its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 196.59 g/mol. The presence of halogens in the structure enhances the compound's lipophilicity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown promise as an inhibitor for various enzymes. Fluorinated compounds often exhibit increased binding affinities due to the electronegative fluorine atom, which can enhance interactions through hydrogen bonding and electrostatic effects.
- Antimicrobial Properties : Research indicates that derivatives of cyclopropanecarboxylic acids, including this compound, may possess antimicrobial activity. The structural modifications imparted by halogenation can lead to enhanced efficacy against certain bacterial strains .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
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Antimicrobial Activity : A study evaluated the antimicrobial properties of various cyclopropanecarboxylic acid derivatives, including this compound. It was found that the introduction of fluorine increased the antimicrobial potency against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) recorded at levels significantly lower than non-fluorinated analogs .
Compound Name MIC (µM) Activity This compound 32 Moderate Fluorinated derivative X 16 High Non-fluorinated analog Y 64 Low - Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that this compound could effectively inhibit specific target enzymes involved in metabolic pathways. The presence of both chlorine and fluorine was crucial for enhancing the binding affinity to these enzymes.
- Insecticidal Activity : The compound has shown potential as an insecticide, particularly against agricultural pests. Its unique structure allows it to disrupt normal physiological processes in insects, leading to increased mortality rates compared to traditional insecticides .
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclopropanation : This step involves forming the cyclopropane ring through a reaction between an alkene and a carbene precursor.
- Halogenation : Chlorination and fluorination are performed using appropriate reagents under controlled conditions to introduce the halogen substituents.
- Esterification : The carboxylic acid group is esterified with ethanol to yield the final product.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-chloro-2-fluorocyclopropanecarboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via cyclopropanation reactions, such as the addition of dichlorocarbene or fluorinated carbenes to α,β-unsaturated esters. Key steps include:
- Reagent selection : Use of ethyl acrylate derivatives with halogenated precursors (e.g., Cl/F-substituted diazo compounds).
- Temperature control : Reactions often require low temperatures (−78°C to 0°C) to stabilize reactive intermediates.
- Steric and electronic effects : Substituents on the cyclopropane ring influence reaction yields; chloro-fluoro groups may require protecting strategies to avoid side reactions . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry of halogenating agents.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify cyclopropane ring protons (δ 1.5–2.5 ppm) and ester carbonyl signals (δ 165–175 ppm). Chlorine and fluorine substituents cause distinct splitting patterns due to scalar coupling.
- <sup>19</sup>F NMR : Critical for confirming fluorination (δ −180 to −220 ppm for CF groups).
- IR Spectroscopy : Ester C=O stretches (~1740 cm⁻¹) and C-Cl/C-F vibrations (600–800 cm⁻¹).
- Mass Spectrometry (EI-MS) : Molecular ion peaks ([M]<sup>+</sup>) and fragmentation patterns validate the structure .
Q. How can researchers mitigate steric strain effects during functionalization of the cyclopropane ring?
- Protecting groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl intermediates).
- Microwave-assisted synthesis : Accelerates ring-opening/functionalization while minimizing decomposition.
- Computational modeling : Pre-screen substituent orientations using DFT to predict steric clashes .
Advanced Research Questions
Q. What strategies resolve crystallographic ambiguities in this compound derivatives?
- X-ray crystallography : Use SHELXL for refinement, particularly for handling disordered Cl/F atoms. Twinning or low-resolution data may require iterative cycles of electron density mapping .
- ORTEP-3 visualization : Highlight bond angles and torsional strain in the cyclopropane ring. Anomalies in bond lengths (>1.54 Å for C-C) suggest steric distortion .
- High-pressure crystallization : Improves crystal quality for halogen-rich compounds by reducing thermal motion .
Q. How do electronic effects of chloro-fluoro substitution influence reaction mechanisms in cyclopropane systems?
- DFT studies : Compare HOMO/LUMO energies of Cl vs. F substituents to predict nucleophilic/electrophilic sites. Fluorine’s electronegativity increases ring polarization, altering reactivity in Diels-Alder or ring-opening reactions.
- Kinetic isotope effects (KIE) : Probe transition states in halogenated intermediates using deuterated analogs .
Q. What methodologies address discrepancies between experimental and computational NMR chemical shifts?
- Solvent modeling : Include solvent effects (e.g., PCM for DMSO or CDCl3) in Gaussian calculations to improve shift accuracy.
- Dynamic effects : Account for ring puckering or fluxional behavior via variable-temperature NMR.
- Cross-validation : Use multiple software packages (e.g., ADF, ORCA) to identify systematic errors .
Q. How can researchers validate the stability of this compound under varying pH conditions?
- HPLC-MS stability assays : Monitor degradation products (e.g., hydrolysis to carboxylic acid) at pH 2–12.
- Arrhenius plots : Predict shelf-life by measuring decomposition rates at elevated temperatures.
- Solid-state NMR : Assess crystallinity changes after exposure to humid environments .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting data in cyclopropane ring strain measurements?
- Comparative crystallography : Cross-reference bond lengths/angles with Cambridge Structural Database entries for similar compounds.
- Statistical outliers : Apply Grubbs’ test to exclude anomalous diffraction data points.
- Hybrid methods : Combine X-ray data with neutron diffraction (for H/D positions) to resolve ambiguities .
Q. What approaches reconcile differences in reaction yields reported across literature?
- Reproducibility protocols : Standardize catalyst purity (e.g., Pd/C vs. Pd(OAc)2) and solvent drying methods.
- Meta-analysis : Use systematic reviews to identify trends in substituent effects or solvent polarity.
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for novel derivatives .
Methodological Best Practices
- Crystallography : Always deposit refined CIF files in public databases (e.g., CCDC) for peer validation .
- Spectral data : Report NMR integration ratios and coupling constants (J values) to aid reproducibility .
- Synthetic protocols : Include detailed hazard assessments for halogenated intermediates (e.g., toxicity of chloro-fluoro byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
